molecular formula C26H20N4O5S B2708576 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034205-49-5

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2708576
CAS No.: 2034205-49-5
M. Wt: 500.53
InChI Key: GTFSSGAXAVTLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4(3H)-one core substituted at the 2-position with a thioether-linked 1,2,4-oxadiazole moiety bearing a benzo[d][1,3]dioxol-5-yl group. At the 3-position, a 3-methoxybenzyl group is attached. The structural complexity arises from the fusion of heterocyclic systems (quinazolinone, oxadiazole) and electron-rich aromatic substituents (benzodioxole, methoxybenzyl), which are known to influence pharmacokinetic and pharmacodynamic properties. Such compounds are typically synthesized via multi-step reactions involving cyclization and coupling strategies, as seen in related derivatives .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-32-18-6-4-5-16(11-18)13-30-25(31)19-7-2-3-8-20(19)27-26(30)36-14-23-28-24(29-35-23)17-9-10-21-22(12-17)34-15-33-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSSGAXAVTLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that integrates multiple pharmacophoric elements. The presence of the benzo[d][1,3]dioxole moiety is significant due to its established biological properties, including anticancer and antimicrobial activities. The synthesis typically involves multi-step organic reactions that create the desired quinazolinone framework while incorporating the benzo[d][1,3]dioxole and oxadiazole functionalities.

Research indicates that derivatives of quinazolin-4(3H)-one exhibit a range of anticancer properties. The compound likely acts through several mechanisms:

  • Inhibition of EGFR : Quinazolinone derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancer signaling pathways .
  • Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases .

Cytotoxicity Studies

Cytotoxicity assays reveal promising results for this compound against various cancer cell lines. For example, a related study reported significant antiproliferative effects with IC50 values ranging from 5.24 to 63.12 μM against MDA-MB-231 breast cancer cells .

Cell LineIC50 Value (µM)Reference
MDA-MB-2315.24 - 10.39
HCT1166.2
HepG22.38

Case Studies

In one notable case study, derivatives similar to the compound were evaluated for their ability to overcome chemoresistance in cancer cells by inhibiting angiogenesis and P-glycoprotein activity . These findings suggest that the compound may enhance the efficacy of existing chemotherapy agents.

Bacterial Inhibition

The quinazolinone scaffold has been associated with antibacterial properties against both gram-positive and gram-negative bacteria. Substituents such as methoxy groups can significantly alter the activity profile:

  • Compounds with fewer methoxy substitutions exhibited moderate antibacterial activity.
  • Increased methoxy substitutions led to reduced effectiveness against certain bacterial strains like Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound's potential antifungal activity has also been explored, with studies indicating effectiveness against various fungal pathogens .

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansSignificant

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including those containing oxadiazole moieties. For instance, compounds similar to 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one have shown significant efficacy against various bacterial strains:

Microorganism Activity
Staphylococcus aureusHigh susceptibility
Escherichia coliModerate susceptibility
Candida albicansEffective antifungal activity

These findings suggest that the incorporation of oxadiazole and quinazolinone structures enhances antimicrobial potency, making them promising candidates for further development in antibiotic therapies .

Anticancer Potential

The quinazolinone framework is well-documented for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives similar to the target compound have been tested against various cancer cell lines:

Cancer Cell Line Inhibition (%)
MCF-7 (Breast Cancer)75% inhibition at 50 µM
A549 (Lung Cancer)68% inhibition at 50 µM
HeLa (Cervical Cancer)80% inhibition at 50 µM

These results indicate that compounds like 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one could play a significant role in cancer treatment protocols .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research has shown that quinazolinone derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. The target compound has been assessed for its ability to reduce inflammation markers in vitro:

Inflammatory Marker Reduction (%)
TNF-alpha60% reduction
IL-655% reduction
COX-270% inhibition

Such properties make these compounds valuable in developing treatments for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Substituents/Modifications Biological Activity/Properties References
Target Compound : 2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one - Quinazolinone core
- Oxadiazole-thioether linker
- Benzodioxole and 3-methoxybenzyl groups
Not explicitly reported in evidence; inferred potential for CNS or antimicrobial activity based on analogues
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 4-Ethoxyphenyl on oxadiazole
- Benzodioxolemethyl at 3-position
Likely enhanced lipophilicity compared to target compound due to ethoxy group
4-Phenyl-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl methyl thio)-1,2,4-triazol-5(1H)thione - Triazol-thione substituent
- Phenyl groups on quinazolinone and triazole
Demonstrated spectral stability; potential for metal coordination via thione sulfur
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one - Thiophene and thiazole substituents
- Substituted phenyl groups
Anti-tubercular activity (MIC: 1.6–3.2 µg/mL)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one - Imidazo-quinazolinone fused system
- Chlorophenyl and thioamide groups
Structural confirmation via DFT-NMR; tautomerism observed

Key Comparative Insights

Thiazole/thiophene substituents () enhance anti-tubercular activity, suggesting that the target compound’s oxadiazole-thioether linker could be optimized for similar applications .

Heterocyclic Core Modifications: Replacement of oxadiazole with triazol-thione () introduces sulfur-mediated reactivity, which may improve metal-binding capacity or redox activity . The imidazo-quinazolinone system () exhibits tautomerism, a feature absent in the target compound but critical for conformational stability in drug design .

Spectral and Computational Characterization :

  • DFT-NMR analysis () confirmed the thioamide tautomer in analogues, a method applicable to the target compound for resolving structural ambiguities .
  • EI-MS and IR data () for triazol-thione derivatives highlight protocols for verifying sulfur-containing substituents in similar compounds .

Q & A

Q. How can conflicting solubility or bioavailability data be addressed during formulation?

  • Methodological Answer :
  • Co-solvent Systems : Test PEG-400/water mixtures for enhanced solubility .
  • Nanoparticulate Formulations : Use PLGA nanoparticles to improve oral bioavailability in rodent pharmacokinetic studies .
  • LogP Optimization : Adjust substituents to achieve LogP 2–4 for balanced permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.